molecular formula C13H16Cl2N2O3S B4756196 1-[(2,6-dichlorobenzyl)sulfonyl]-4-piperidinecarboxamide

1-[(2,6-dichlorobenzyl)sulfonyl]-4-piperidinecarboxamide

Cat. No. B4756196
M. Wt: 351.2 g/mol
InChI Key: XFAYEWMGOCUKOO-UHFFFAOYSA-N
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Description

1-[(2,6-dichlorobenzyl)sulfonyl]-4-piperidinecarboxamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. This molecule has been widely studied in scientific research due to its potential therapeutic applications in various diseases.

Mechanism of Action

1-[(2,6-dichlorobenzyl)sulfonyl]-4-piperidinecarboxamide acts as a competitive antagonist of the adenosine A1 receptor. Adenosine is a purine nucleoside that plays an important role in regulating various physiological processes such as neurotransmission, inflammation, and immune response. The adenosine A1 receptor is widely distributed in the brain and is involved in the modulation of neurotransmitter release and neuronal excitability. By blocking the adenosine A1 receptor, 1-[(2,6-dichlorobenzyl)sulfonyl]-4-piperidinecarboxamide inhibits the inhibitory effect of adenosine on neurotransmitter release, leading to increased neuronal excitability.
Biochemical and Physiological Effects
1-[(2,6-dichlorobenzyl)sulfonyl]-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, leading to increased locomotor activity. 1-[(2,6-dichlorobenzyl)sulfonyl]-4-piperidinecarboxamide has also been shown to reduce the release of glutamate and GABA in the brain, leading to increased seizure susceptibility. In addition, 1-[(2,6-dichlorobenzyl)sulfonyl]-4-piperidinecarboxamide has been shown to reduce the infarct size in ischemic brain injury and to inhibit the growth of tumor cells.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(2,6-dichlorobenzyl)sulfonyl]-4-piperidinecarboxamide in lab experiments is its potency and selectivity. 1-[(2,6-dichlorobenzyl)sulfonyl]-4-piperidinecarboxamide has a high affinity for the adenosine A1 receptor and does not interact with other receptors, making it a useful tool for studying the role of the adenosine A1 receptor in various physiological processes. One limitation of using 1-[(2,6-dichlorobenzyl)sulfonyl]-4-piperidinecarboxamide in lab experiments is its potential toxicity. 1-[(2,6-dichlorobenzyl)sulfonyl]-4-piperidinecarboxamide has been shown to induce liver toxicity in rats at high doses, and caution should be taken when using this molecule in in vivo experiments.

Future Directions

There are several future directions for the study of 1-[(2,6-dichlorobenzyl)sulfonyl]-4-piperidinecarboxamide. One direction is to investigate the potential therapeutic applications of 1-[(2,6-dichlorobenzyl)sulfonyl]-4-piperidinecarboxamide in various diseases such as Parkinson's disease, ischemia, and epilepsy. Another direction is to study the molecular mechanisms underlying the effects of 1-[(2,6-dichlorobenzyl)sulfonyl]-4-piperidinecarboxamide on neurotransmitter release and neuronal excitability. Furthermore, the development of new analogs of 1-[(2,6-dichlorobenzyl)sulfonyl]-4-piperidinecarboxamide with improved pharmacokinetic properties and reduced toxicity could lead to the development of new drugs for the treatment of various diseases.

Scientific Research Applications

1-[(2,6-dichlorobenzyl)sulfonyl]-4-piperidinecarboxamide has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to be effective in the treatment of various diseases such as Parkinson's disease, ischemia, and epilepsy. 1-[(2,6-dichlorobenzyl)sulfonyl]-4-piperidinecarboxamide has also been studied for its potential use in cancer treatment due to its ability to inhibit tumor growth and induce apoptosis.

properties

IUPAC Name

1-[(2,6-dichlorophenyl)methylsulfonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O3S/c14-11-2-1-3-12(15)10(11)8-21(19,20)17-6-4-9(5-7-17)13(16)18/h1-3,9H,4-8H2,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFAYEWMGOCUKOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)S(=O)(=O)CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,6-Dichlorobenzyl)sulfonyl]piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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